Product packaging for 2,5-Dichlorobenzenesulfenyl chloride(Cat. No.:)

2,5-Dichlorobenzenesulfenyl chloride

Cat. No.: B8447681
M. Wt: 213.5 g/mol
InChI Key: VPNUCTPEIZDTGG-UHFFFAOYSA-N
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Description

Contextualization of Arylsulfonyl Chlorides in Chemical Literature

Arylsulfonyl chlorides are a class of organosulfur compounds with the general formula ArSO₂Cl. In the vast landscape of organic chemistry, these compounds serve as pivotal reagents and building blocks. Their importance stems from the reactivity of the sulfonyl chloride functional group, which acts as a potent electrophile. This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and sulfones through reactions with amines, alcohols, and arenes, respectively. researchgate.netwikipedia.org Sulfonamides, in particular, are a crucial motif in medicinal chemistry. nih.gov Consequently, arylsulfonyl chlorides are frequently discussed in chemical literature as indispensable precursors in drug discovery and materials science. researchgate.netresearchgate.net They are also fundamental in protecting group chemistry, highlighting their versatility in multi-step organic synthesis. researchgate.net

Historical Perspective on the Development and Utility of Arylsulfonyl Chlorides

The utility of arylsulfonyl chlorides has been recognized for over a century. Early synthetic methods primarily involved the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid, an approach that is still used industrially. wikipedia.org Another classical method is the oxidative chlorination of thiols or other organosulfur precursors. nih.gov The historical significance of this class of compounds was cemented in the 1930s with the discovery of the antibacterial properties of sulfonamides, the first commercially available antibiotics, famously known as "sulfa drugs". nih.gov This discovery catalyzed extensive research into arylsulfonyl chlorides and their derivatives. Over the decades, the limitations of traditional synthetic methods, such as harsh reaction conditions and limited functional group tolerance, have driven the development of more sophisticated and milder synthetic routes. nih.gov Modern approaches include Sandmeyer-type reactions using diazonium salts, palladium-catalyzed chlorosulfonylations, and visible-light mediated photocatalytic methods, which offer broader substrate scopes and better compatibility with complex molecules. researchgate.netnih.govacs.org

Significance of 2,5-Dichlorobenzenesulfonyl Chloride as a Key Synthetic Intermediate

2,5-Dichlorobenzenesulfonyl chloride is a specific derivative of benzenesulfonyl chloride, distinguished by the presence of two chlorine atoms at the 2 and 5 positions of the benzene (B151609) ring. ontosight.ai This substitution pattern influences its reactivity and the properties of its downstream products. The compound is a highly reactive chemical intermediate due to the sulfonyl chloride group. ontosight.ai It is primarily utilized in the synthesis of more complex molecules, serving as a critical building block in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.ai Its structural features are incorporated into final products, making it a valuable component in fine chemical synthesis. The synthesis of 2,5-Dichlorobenzenesulfonyl chloride can be achieved through established methods, such as the reaction of 2,5-dichlorobenzenesulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride, or through the oxidative chlorination of precursors like 2,5-dichlorophenyl dichloromethyl sulfide (B99878). ontosight.aigoogle.com

Table 1: Physicochemical Properties of 2,5-Dichlorobenzenesulfonyl Chloride

PropertyValue
CAS Number 5402-73-3
Molecular Formula C₆H₃Cl₃O₂S
Molecular Weight 245.51 g/mol
Appearance White or light yellow crystalline solid
Melting Point 36-37 °C
Flash Point 113 °C (closed cup)

Source: ontosight.aisigmaaldrich.com

Scope and Objectives of Current Academic Research on 2,5-Dichlorobenzenesulfonyl Chloride

Current academic research related to 2,5-Dichlorobenzenesulfonyl chloride generally falls within the broader investigation of arylsulfonyl chlorides. A primary objective is the development of novel, efficient, and environmentally benign synthetic methodologies. Researchers are exploring photocatalytic syntheses that can proceed under mild, visible-light conditions, offering high functional group tolerance for both electron-rich and electron-poor substrates. acs.org Another area of focus is the expansion of catalytic methods, such as palladium-catalyzed cross-coupling reactions, to facilitate the synthesis of diverse arylsulfonyl chlorides under mild conditions. nih.gov Furthermore, studies are being conducted to better understand the reactivity of these compounds. For instance, research has explored the triphenylphosphine-mediated use of arylsulfonyl chlorides as sulfur sources for the regioselective sulfenylation of glycals. rsc.org The comparative study of the noncovalent interactions of arylsulfonyl chlorides versus their fluoride (B91410) counterparts is also an active area, aiming to elucidate structure-property relationships that can guide the design of new molecules in materials and medicinal chemistry. nih.gov These research efforts aim to broaden the synthetic utility of arylsulfonyl chlorides like 2,5-Dichlorobenzenesulfonyl chloride, making them more accessible and versatile tools for organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl3S B8447681 2,5-Dichlorobenzenesulfenyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl3S

Molecular Weight

213.5 g/mol

IUPAC Name

(2,5-dichlorophenyl) thiohypochlorite

InChI

InChI=1S/C6H3Cl3S/c7-4-1-2-5(8)6(3-4)10-9/h1-3H

InChI Key

VPNUCTPEIZDTGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SCl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,5 Dichlorobenzenesulfonyl Chloride and Analogous Arylsulfonyl Chlorides

Direct Chlorosulfonation of Dichlorobenzene Derivatives

The direct introduction of a sulfonyl chloride functional group onto an aromatic ring via electrophilic substitution is a fundamental method for synthesizing arylsulfonyl chlorides. This approach is widely employed for the industrial production of 2,5-Dichlorobenzenesulfonyl chloride from 1,4-dichlorobenzene (B42874).

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and isomeric purity of the final product in chlorosulfonation reactions are highly sensitive to the reaction conditions. Key parameters that require careful control include temperature, molar ratio of reactants, and reaction time. Kinetic data for the chlorosulfonation of p-dichlorobenzene have shown that the reaction follows a two-step mechanism through an intermediate sulfonic acid. pageplace.de At elevated temperatures (above 100 °C), chlorosulfonic acid can decompose, potentially making sulfur trioxide a significant player in the sulfonation process. pageplace.de Optimizing these conditions is crucial to maximize the yield of the desired 2,5-isomer while minimizing the formation of sulfones and other byproducts. researchgate.netgloballcadataaccess.org

ParameterEffect on Yield and Selectivity
Temperature Higher temperatures can increase the reaction rate but may also promote the formation of undesired byproducts like diaryl sulfones. pageplace.degloballcadataaccess.org Lower temperatures generally favor cleaner reactions and higher selectivity.
Molar Ratio Using a large excess of chlorosulfonic acid can drive the reaction to completion but may also lead to increased side reactions. The stoichiometry must be carefully balanced for optimal results. pageplace.de
Reaction Time Sufficient reaction time is necessary to ensure the complete conversion of the starting material and the intermediate sulfonic acid. However, excessively long reaction times can lead to product degradation.

Halogenation of Sulfides and Sulfoxides as Precursors

An alternative synthetic strategy involves the oxidative halogenation of sulfur-containing precursors like sulfides and sulfoxides. This method provides a route to specific isomers that may be difficult to obtain through direct chlorosulfonation and can proceed in high yields under simple process conditions. google.com

Conversion of Dichlorophenyl Dichloromethyl Sulfide (B99878) to 2,5-Dichlorobenzenesulfonyl Chloride

A patented process demonstrates the effective synthesis of 2,5-Dichlorobenzenesulfonyl chloride from a sulfide precursor. Specifically, the halogenation of 2,5-Dichlorophenyl dichloromethyl sulfide yields 2,5-Dichlorobenzenesulfonyl chloride with a high yield of 92.5%. google.com This method involves the chlorination of the sulfide in the presence of water, which facilitates the oxidation of the sulfur center to the sulfonyl chloride state. google.com

Mechanistic Considerations in Sulfide/Sulfoxide Halogenation

The conversion of sulfides to sulfonyl chlorides is a complex oxidative process. The reaction is believed to proceed through the formation of intermediate chlorosulfonium cation species. acsgcipr.orgcdnsciencepub.com In the presence of water, these intermediates undergo oxidation and cleavage. acsgcipr.orgstackexchange.com The mechanism can involve multiple pathways, including the initial oxidation of the sulfide to a sulfoxide, which is then further oxidized and chlorinated to afford the final sulfonyl chloride product. cdnsciencepub.com The precise pathway can be influenced by the reaction medium and the specific structure of the sulfide precursor. cdnsciencepub.comstackexchange.com

Oxidative Chlorination of Thiol Derivatives

The direct conversion of thiols (mercaptans) to sulfonyl chlorides via oxidative chlorination is another versatile synthetic methodology. This approach is advantageous as it often employs mild reagents and can be performed under environmentally benign conditions, avoiding harsh reactants. organic-chemistry.orgtandfonline.com

Various reagent systems have been developed for the efficient oxidative chlorination of thiols. These methods are generally characterized by high yields, short reaction times, and simple, clean processes. organic-chemistry.orgresearchgate.net For example, a combination of hydrogen peroxide and thionyl chloride is a highly reactive system for converting thiols directly to the corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method is noted for its efficiency, with reactions often completing in minutes at room temperature and yielding products in high purity. organic-chemistry.org Other effective reagents include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), which serve as mild and efficient options for this transformation. researchgate.net An environmentally friendly, metal-free approach utilizes ammonium (B1175870) nitrate (B79036) and aqueous HCl with oxygen as the terminal oxidant. rsc.org

Reagent SystemKey Advantages
H₂O₂ / SOCl₂Highly reactive, excellent yields, very short reaction times, mild conditions. organic-chemistry.orgresearchgate.net
H₂O₂ / ZrCl₄Excellent yields, avoidance of harsh reagents. organic-chemistry.org
N-Chlorosuccinimide (NCS) / HClMild conditions, good yields. organic-chemistry.org
Trichloroisocyanuric acid (TCCA)Mild and efficient, good-to-excellent yields. researchgate.net
Ammonium Nitrate / aq. HCl / O₂Environmentally benign, metal-free, reduced solvent use. rsc.org

Chlorination of Thiols to Sulfenyl Chlorides and Subsequent Oxidation

A fundamental and widely applied method for synthesizing arylsulfonyl chlorides is the oxidative chlorination of the corresponding thiols or their disulfide derivatives. orgsyn.orgrsc.orgresearchgate.net This process, while sometimes performed in a single pot, conceptually involves two main stages: the initial chlorination of the thiol to form a sulfenyl chloride intermediate, followed by oxidation of this intermediate to the final sulfonyl chloride. scispace.com

The conversion of aromatic, heterocyclic, and aliphatic thiols into sulfonyl chlorides demonstrates the broad applicability of this approach. organic-chemistry.org The mechanism involves the formation of disulfides as intermediates, which are then subjected to oxidation and isomerization to yield the desired sulfonyl chlorides. organic-chemistry.org This transformation is a cornerstone in the synthesis of arylsulfonyl chlorides, which are pivotal precursors for various functional groups like sulfonamides, sulfonate esters, and sulfones. orgsyn.org

Utilization of Specific Oxidizing Agents and Chlorinating Reagents

The efficiency and practicality of the oxidative chlorination of thiols are highly dependent on the choice of reagents. A range of oxidizing and chlorinating agents has been developed to facilitate this conversion under mild and efficient conditions. researchgate.net

One highly effective system combines hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.net This combination acts as a highly reactive reagent system for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.netorganic-chemistry.org The process is notable for its rapid reaction times, often completing within minutes at room temperature, and its adherence to green chemistry principles, as H₂O₂ produces only water as a byproduct. organic-chemistry.orgresearchgate.netthieme-connect.com

Other notable reagent systems have been developed to achieve this transformation. organic-chemistry.orglookchem.com For instance, 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH), an inexpensive and readily available compound, has been identified as a mild and efficient reagent for this purpose. lookchem.com Similarly, combinations such as N-chlorosuccinimide (NCS) with dilute hydrochloric acid, or a mixture of a nitrate salt and chlorotrimethylsilane, provide effective and selective conversion of thiols and disulfides to sulfonyl chlorides in high yields. organic-chemistry.org The use of trichloroisocyanuric acid (TCCA) also offers a practical route to a variety of aryl and heteroarylsulfonyl chlorides. researchgate.net

Interactive Table: Oxidizing and Chlorinating Reagents for Thiol to Sulfonyl Chloride Conversion

Reagent SystemKey AdvantagesReference(s)
Hydrogen Peroxide (H₂O₂) & Thionyl Chloride (SOCl₂)Highly reactive, fast reaction times, environmentally friendly byproduct (water). organic-chemistry.orgresearchgate.netorganic-chemistry.orgthieme-connect.com
2,4-Dichloro-5,5-dimethylhydantoin (DCDMH)Mild, efficient, inexpensive, and readily available. lookchem.com
N-Chlorosuccinimide (NCS) & Hydrochloric Acid (HCl)Smooth oxidation, good yields. organic-chemistry.org
Nitrate Salt & ChlorotrimethylsilaneMild, efficient, highly selective, clean reactions with high purity products. organic-chemistry.org
Trichloroisocyanuric acid (TCCA)Mild, efficient, provides convenient access to a variety of sulfonyl chlorides. researchgate.net
Chlorine Dioxide (ClO₂)Convenient, simple application, high yields without special conditions. scispace.com

Aqueous Process Chemistry for Arylsulfonyl Chloride Preparation

Moving away from traditional organic solvent-based systems, aqueous process chemistry offers significant advantages for the synthesis of arylsulfonyl chlorides, particularly for large-scale production.

Advantages of Aqueous Acidic Conditions for Scalability and Environmental Impact

The use of entirely aqueous acidic conditions for preparing arylsulfonyl chlorides presents considerable benefits over literature procedures that rely on acetic acid and minimal water content. acs.orgresearchgate.net This aqueous approach is safer, more robust, and can be readily scaled up. researchgate.net A key advantage is the low solubility of the arylsulfonyl chloride products in water, which causes them to precipitate directly from the reaction mixture. acs.orgresearchgate.net This results in good yields and high product purity, simplifying the isolation process. researchgate.net The reduction or elimination of organic solvents provides significant environmental benefits. researchgate.net

Role of Diazonium Salts and Copper Catalysis in Aqueous Media

A powerful method for synthesizing arylsulfonyl chlorides, including 2,5-Dichlorobenzenesulfonyl chloride, is a modified Sandmeyer reaction, first reported by Meerwein. acs.orgdurham.ac.uk This process involves the reaction of an appropriate aryldiazonium salt with a source of sulfur dioxide in the presence of copper salts. orgsyn.orgacs.org The ready availability and low cost of substituted anilines make this the method of choice for many applications, as it allows for the replacement of an amine function with a chlorosulfonyl group with perfect regiocontrol. orgsyn.orgdurham.ac.uk

The reaction is typically catalyzed by copper(I) chloride (CuCl). acs.org In the catalytic cycle, the diazonium ion is reduced by the Cu(I) catalyst, leading to the liberation of nitrogen gas and the formation of an aryl radical. durham.ac.uk This radical then reacts with sulfur dioxide, and a subsequent step regenerates the Cu(I) catalyst while forming the final arylsulfonyl chloride product. durham.ac.uk Thionyl chloride can be advantageously used as the sulfur dioxide source in these aqueous systems. acs.orgresearchgate.net The development of continuous flow processes for the in-situ generation and reaction of diazonium salts has further enhanced the safety, scalability, and efficiency of this method. researchgate.netnih.gov

Alternative and Emerging Synthetic Pathways for Arylsulfonyl Chlorides

Sulfur Monochloride (S₂Cl₂) as a Feedstock in Polymerization

Sulfur monochloride (disulfur dichloride, S₂Cl₂) is a well-known and frequently utilized sulfurating agent that serves as a fundamental feedstock in the synthesis of various sulfur-containing compounds. researchgate.net It is typically produced by passing chlorine gas over molten sulfur, resulting in a mixture of sulfur chlorides. youtube.comsciencemadness.org While not a direct route to arylsulfonyl chlorides from arenes, its diverse reactivity makes it a key starting material for sulfur-based chemical synthesis. researchgate.net The ability of S₂Cl₂ to act as a sulfurating agent allows for the construction of sulfur-containing heterocyclic compounds and other intermediates which can be precursors in more complex synthetic pathways. researchgate.net

Palladium-Catalyzed Sulfur Dioxide Insertion Strategies

Palladium-catalyzed reactions have emerged as powerful and versatile methods for the synthesis of arylsulfonyl chlorides, offering milder conditions and broader functional group tolerance compared to traditional methods like electrophilic aromatic substitution with chlorosulfonic acid or the oxidation of organosulfur compounds. nih.gov These modern strategies often involve the insertion of sulfur dioxide or a surrogate into a carbon-palladium bond, followed by chlorination to yield the desired arylsulfonyl chloride.

A notable advancement in this area is the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.govmit.edunih.gov This approach functions as a variation of the Suzuki-Miyaura cross-coupling reaction. In this process, an arylboronic acid is coupled with a sulfur dioxide surrogate that also contains a chlorine atom, effectively acting as a [SO2Cl]+ synthon. mit.edu

One successful implementation of this strategy utilizes phenyl chlorosulfate (B8482658) as the sulfur dioxide source. The proposed catalytic cycle begins with the oxidative addition of a Pd(0) complex into the S-O bond of phenyl chlorosulfate. This is followed by transmetalation with an arylboronic acid and subsequent reductive elimination to afford the arylsulfonyl chloride product and regenerate the Pd(0) catalyst. nih.govmit.edu

The reaction conditions have been optimized to employ palladacycle precatalysts, which allow for lower reaction temperatures. nih.gov Anhydrous acetone (B3395972) as the solvent in combination with a catalytic amount of sodium carbonate has been shown to be effective. nih.gov This methodology is compatible with a wide range of arylboronic acids, including those that are electron-rich, electron-neutral, and electron-deficient. nih.gov

Table 1: Palladium-Catalyzed Chlorosulfonylation of Various Arylboronic Acids nih.gov

Reaction Conditions: Arylboronic acid (1.5 mmol), phenyl chlorosulfate (1 mmol), Na2CO3 (5 mol %), Pd precatalyst (2 mol %), in degassed, anhydrous acetone (2 mL) for 12 hours.

EntryArylboronic AcidTemperature (°C)ProductYield (%)
14-Methoxyphenylboronic acid504-Methoxybenzenesulfonyl chloride88
24-Methylphenylboronic acid504-Methylbenzenesulfonyl chloride85
3Phenylboronic acid70Benzenesulfonyl chloride81
44-Chlorophenylboronic acid704-Chlorobenzenesulfonyl chloride78
54-(Trifluoromethyl)phenylboronic acid704-(Trifluoromethyl)benzenesulfonyl chloride65
62-Methoxyphenylboronic acid702-Methoxybenzenesulfonyl chloride75
73-Thiopheneboronic acid50Thiophene-3-sulfonyl chloride70

This palladium-catalyzed approach demonstrates significant functional group tolerance, accommodating chloro, bromo, and iodo substituents, as well as esters and protected ethers. nih.gov The inherent regioselectivity of this cross-coupling reaction allows for the synthesis of specific isomers that are not accessible through traditional electrophilic aromatic substitution, which is dictated by the electronic properties of the parent arene. nih.govmit.edu While many of the resulting arylsulfonyl chlorides are stable enough for purification by chromatography, some electron-deficient products have shown a tendency to decompose during this process. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2,5 Dichlorobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

2,5-Dichlorobenzenesulfonyl chloride is characterized by a highly electrophilic sulfur atom, a consequence of the strong electron-withdrawing effects of the two chlorine atoms on the benzene (B151609) ring, the two oxygen atoms, and the chlorine atom bonded directly to the sulfur center. This electrophilicity makes the sulfur atom a prime target for nucleophilic attack. The principal reaction mechanism is nucleophilic acyl substitution, where a nucleophile attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new bond between the sulfur and the nucleophile. youtube.comyoutube.com

Formation of Sulfonamide Derivatives

The synthesis of sulfonamides is a cornerstone reaction of sulfonyl chlorides. This class of compounds is of significant interest in medicinal chemistry and materials science. The general reaction involves the treatment of 2,5-Dichlorobenzenesulfonyl chloride with a primary or secondary amine. libretexts.org A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. mnstate.edu

The reaction of 2,5-Dichlorobenzenesulfonyl chloride with various amines leads to the formation of N-substituted 2,5-dichlorobenzenesulfonamides. The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Amlodipine (B1666008): An efficient synthesis of a novel amlodipine analog has been achieved by reacting 2,5-dichlorobenzenesulfonyl chloride with amlodipine in an aqueous sodium carbonate solution. The reaction proceeds for 3 to 6 hours, and the resulting sulfonamide derivative is precipitated by acidification with HCl. academie-sciences.fr

While specific research detailing the reaction of 2,5-Dichlorobenzenesulfonyl chloride with 2-aminobenzonitrile (B23959) and the amino acid valine is not extensively documented in readily available literature, the reactions would follow the established mechanism of nucleophilic substitution.

Valine: In a reaction with an amino acid like valine, the amino group (-NH2) acts as the nucleophile. The reaction would typically be carried out in a basic aqueous medium to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the resulting HCl.

2-Aminobenzonitrile: The primary amine group of 2-aminobenzonitrile would similarly react to form the corresponding sulfonamide. The reaction conditions would likely involve an aprotic solvent and a non-nucleophilic base.

Table 1: Synthesis of Sulfonamide Derivatives

Reactant Amine Reagent Typical Conditions Product
Amlodipine 2,5-Dichlorobenzenesulfonyl chloride Aqueous Na2CO3, 3-6 h N-(2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl)methoxy)ethyl)-2,5-dichlorobenzenesulfonamide academie-sciences.fr
Valine (hypothetical) 2,5-Dichlorobenzenesulfonyl chloride Basic aqueous solution 2-((2,5-Dichlorophenyl)sulfonamido)-3-methylbutanoic acid
2-Aminobenzonitrile (hypothetical) 2,5-Dichlorobenzenesulfonyl chloride Aprotic solvent, base (e.g., pyridine) N-(2-Cyanophenyl)-2,5-dichlorobenzenesulfonamide

2,5-Dichlorobenzenesulfonyl chloride is a key reagent in the synthesis and study of benzoxazole (B165842) benzenesulfonamide (B165840) analogs. sigmaaldrich.com These compounds are synthesized by reacting the sulfonyl chloride with an appropriate 2-aminobenzoxazole (B146116) derivative. The reaction typically occurs in the presence of a base like pyridine, which acts as a solvent and an acid scavenger. For instance, the reaction with 5-chloro-2-aminobenzoxazole would yield 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide. nih.gov

Table 2: Synthesis of a Benzoxazole Benzenesulfonamide Analog

Reactant Reagent Conditions Product
2-Aminobenzoxazole 2,5-Dichlorobenzenesulfonyl chloride Reflux in dry pyridine N-(1,3-Benzoxazol-2-yl)-2,5-dichlorobenzenesulfonamide

Derivatives of 2,5-Dichlorobenzenesulfonyl chloride are utilized in the agricultural sector as herbicides. The corresponding 3-amino-2,5-dichlorobenzoic acid, known as Chloramben, is a well-known example of a selective herbicide. nih.gov While not a direct sulfonamide, its synthesis originates from related dichlorinated benzene precursors, highlighting the importance of this substitution pattern in agrochemicals. The herbicidal activity of some sulfonamides is attributed to their ability to inhibit specific plant enzymes.

Formation of Sulfonate Esters and Other Sulfonic Acid Derivatives

2,5-Dichlorobenzenesulfonyl chloride reacts with alcohols and phenols to form sulfonate esters. This reaction is a fundamental method for converting the hydroxyl group (-OH), which is a poor leaving group, into a sulfonate group (-OSO2R), which is an excellent leaving group. youtube.comperiodicchemistry.com This transformation is pivotal in many multi-step organic syntheses, enabling subsequent nucleophilic substitution or elimination reactions. periodicchemistry.com The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the HCl byproduct. youtube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, proceeding through a tetrahedral intermediate to displace the chloride ion. youtube.comyoutube.com

Coumarin (B35378) Derivatives: While the direct reaction of 2,5-Dichlorobenzenesulfonyl chloride with a hydroxycoumarin is not extensively detailed, the synthesis of coumarin sulfonamides and sulfonate esters from other sulfonyl chlorides is well-established. nih.govmdpi.comnih.gov For example, 4-hydroxycoumarin (B602359) can be reacted with various sulfonyl chlorides in the presence of a base to yield the corresponding sulfonate ester. mdpi.com This indicates that hydroxyl-substituted coumarins can serve as suitable nucleophiles in reactions with 2,5-Dichlorobenzenesulfonyl chloride under standard conditions to produce novel coumarin-based sulfonate esters.

Table 3: Synthesis of a Sulfonate Ester Derivative (Representative Reaction)

Reactant Alcohol/Phenol Reagent Typical Conditions Product
4-Hydroxycoumarin (hypothetical) 2,5-Dichlorobenzenesulfonyl chloride Pyridine, room temperature (2-Oxo-2H-chromen-4-yl) 2,5-dichlorobenzenesulfonate
Phenol 2,5-Dichlorobenzenesulfonyl chloride Base (e.g., pyridine) Phenyl 2,5-dichlorobenzenesulfonate
Formation of Poly[μ2-aqua-(μ3-2,5-dichlorobenzenesulfonato)sodium]

The hydrolysis of the related compound, 2,5-dichlorobenzenesulfonyl chloride, in the presence of sodium hydroxide (B78521) leads to the formation of a coordination polymer, Poly[μ2-aqua-(μ3-2,5-dichlorobenzenesulfonato)sodium]. The synthesis involves dissolving 2,5-dichlorobenzenesulfonyl chloride in 1,4-dioxane (B91453) and refluxing it with sodium hydroxide for two hours.

The resulting structure is a polymeric layer held together by bridging sulfonate groups and water molecules. rsc.orgnih.gov In this compound, with the formula [Na(C₆H₃Cl₂O₃S)(H₂O)]n, the sodium ion (Na⁺) is five-coordinated. rsc.orgnih.gov It bonds with three different 2,5-dichlorobenzenesulfonate anions and two water molecules, resulting in a distorted trigonal-bipyramidal geometry. rsc.orgnih.govrsc.org The crystal structure is further stabilized by O—H···O hydrogen bonds. nih.gov

Table 1: Crystal Data and Structure Refinement for Poly[μ2-aqua-(μ3-2,5-dichlorobenzenesulfonato)sodium]

ParameterValue
Empirical FormulaC₆H₅Cl₂NaO₄S
Formula Weight267.04
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.0182 (12)
b (Å)6.9735 (7)
c (Å)16.2510 (14)
β (°)93.572 (9)
Volume (ų)1359.3 (2)
Z4
Reflections collected4266
Final R indices [I>2σ(I)]R1 = 0.031, wR2 = 0.100

Data sourced from Acta Crystallographica Section E. nih.gov

Mechanisms of Nucleophilic Attack and Leaving Group Departure

The reactivity of 2,5-dichlorobenzenesulfenyl chloride is characterized by the electrophilic nature of its sulfur atom. In nucleophilic substitution reactions, a nucleophile attacks this electron-deficient sulfur. This process occurs in a single, concerted step where the bond between the nucleophile and sulfur forms simultaneously as the sulfur-chlorine bond breaks. This mechanism is analogous to a bimolecular nucleophilic substitution (Sɴ2) reaction.

Reactions Involving Carbon-Sulfur Bond Formation

Sulfenylation of Organometallic Reagents (e.g., Arylzinc Reagents)

This compound is an effective reagent for the sulfenylation of organometallic compounds, particularly functionalized arylzinc reagents. These reactions provide a direct route to forming carbon-sulfur bonds under mild conditions. The arylzinc reagents, which can be prepared through methods like LiCl-mediated insertion of zinc dust, are compatible with a variety of sensitive functional groups.

The general protocol involves the dropwise addition of the sulfenyl chloride solution to a solution of the arylzinc reagent. This method is highly efficient for creating functionalized aryl and heteroaryl sulfides.

Synthesis of Diaryl and Heteroaryl Sulfides

A key application of the sulfenylation of arylzinc reagents is the synthesis of diaryl and heteroaryl sulfides. This methodology tolerates a wide array of functional groups that are often incompatible with harsher reaction conditions, such as ketones, aryl fluorides, and various N-heterocycles like pyrimidines and imidazoles. The reaction proceeds by adding the sulfenyl chloride to the arylzinc reagent, leading to the desired sulfide (B99878) product which can then be purified by standard methods like flash column chromatography.

Copper(I)-Promoted Sulfenylation Protocols

Copper(I) salts can promote the sulfenylation of organozinc reagents. While direct protocols using sulfenyl chlorides are less detailed in the literature, a closely related method involves the use of arylsulfonyl chlorides in the presence of triphenylphosphine (B44618) (PPh₃) and a copper(I) iodide (CuI) promoter. In this system, the sulfonyl chloride is believed to be reduced in situ by PPh₃ to generate a more reactive sulfenylating species.

This mixture then reacts with the organozinc reagent, proceeding smoothly under mild conditions to afford the desired sulfide products in high yields. rsc.org This CuI-promoted pathway is valuable as it expands the range of sulfur sources for these coupling reactions and is compatible with various functional groups on the arylzinc reagent. rsc.org

Electrophilic Addition to Unsaturated Systems (Alkenes, Alkynes, Arenes)

The sulfur atom in this compound acts as an electrophile, enabling addition reactions across carbon-carbon multiple bonds.

Addition to Alkenes: The reaction with alkenes is a well-studied example of electrophilic addition. The proposed mechanism involves a two-step process. rsc.org First, the electrophilic sulfur of the sulfenyl chloride is attacked by the π-electrons of the alkene, leading to the rate-determining formation of a cyclic thiiranium ion intermediate. In the second step, the chloride ion attacks this intermediate to yield the final β-chloro thioether product. rsc.org The rates of this reaction are sensitive to both polar and steric effects of substituents on the alkene. rsc.org

Table 2: Relative Rate Constants for the Addition of 4-Chlorobenzenesulfenyl Chloride to Various Alkenes

AlkeneRelative Rate (k₂/kₑₜₕₑₙₑ)
Ethene1.00
Propene3.15
1-Butene2.05
Isobutene8.46
cis-2-Butene20.6
trans-2-Butene6.68

Data adapted from a study on 4-chlorobenzenesulfenyl chloride in 1,1,2,2-tetrachloroethane (B165197) at 25°C. rsc.org

Addition to Alkynes: Alkynes also undergo electrophilic addition with this compound. The reaction can proceed once to yield a haloalkene or twice, if excess reagent is used, to form a tetra-substituted alkane. The reaction mechanism is similar to that of alkenes, though it may proceed through a vinyl cation intermediate rather than a cyclic ion. The addition typically follows Markovnikov's rule, where the sulfur atom adds to the less substituted carbon of the alkyne.

Addition to Arenes: this compound can react with electron-rich aromatic compounds (arenes) via an electrophilic aromatic substitution mechanism. In this reaction, the arene acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and form the corresponding aryl sulfide. Catalysts, such as a Lewis acid, may be employed to enhance the electrophilicity of the sulfenyl chloride and facilitate the reaction.

Regioselectivity and Stereoselectivity in Addition Reactions

The electrophilic addition of this compound to unsaturated carbon-carbon bonds is a cornerstone of its reactivity profile. These reactions are characterized by distinct regiochemical and stereochemical outcomes, which are dictated by the reaction mechanism.

When reacting with unsymmetrical alkenes, the addition of aryl sulfenyl chlorides, including this compound, generally proceeds with high regioselectivity. The sulfur atom acts as the electrophile, adding to the double bond, while the chloride ion serves as the nucleophile. It is a well-established principle that the electrophilic addition of sulfenyl halides to terminal alkenes predominantly yields anti-Markovnikov adducts. researchgate.net This outcome arises from the subsequent nucleophilic attack of the chloride ion on the less substituted carbon of the intermediate.

The stereochemistry of the addition is typically trans (or anti). This is a direct consequence of the reaction proceeding through a bridged, cyclic intermediate. tandfonline.com The nucleophile (chloride) attacks the intermediate from the side opposite to the sulfur bridge, leading to the formation of a trans-adduct. For instance, the reaction with cyclohexene (B86901) results exclusively in the formation of trans-adducts. tandfonline.com

Alkene TypePredominant RegioselectivityStereochemistryResulting Product
Terminal Alkene (e.g., Propene)Anti-Markovnikovtrans1-Chloro-2-(2,5-dichlorophenylthio)propane
Cyclic Alkene (e.g., Cyclohexene)Not applicabletranstrans-1-Chloro-2-(2,5-dichlorophenylthio)cyclohexane
Symmetrical Alkene (e.g., Ethene)Not applicabletrans1-Chloro-2-(2,5-dichlorophenylthio)ethane
Formation of Thiranium Ring Intermediates

The observed regioselectivity and stereoselectivity in the addition reactions of this compound are rationalized by the formation of a cyclic, three-membered intermediate known as a thiiranium ion (or episulfonium ion).

The reaction is initiated by the electrophilic attack of the positively polarized sulfur atom of the sulfenyl chloride on the π-electron system of the alkene. researchgate.net This step is considered the rate-determining phase of the reaction. researchgate.net Rather than forming an open-chain carbocation, the sulfur atom utilizes one of its lone pairs to form a bond with the other carbon of the former double bond, resulting in a bridged thiiranium ion.

This cyclic intermediate explains several key features of the reaction:

Stereoselectivity: The bridged structure of the thiiranium ion shields one face of the molecule. The subsequent nucleophilic attack by the chloride anion must occur from the opposite face (trans-attack), leading to the observed anti-addition.

Regioselectivity: In the case of unsymmetrical alkenes, the two carbon atoms of the thiiranium ring are not equivalent. The subsequent attack by the chloride ion occurs at the carbon atom that can better accommodate a partial positive charge, but sterics also play a crucial role. For terminal alkenes, the attack happens at the unsubstituted carbon atom, leading to the anti-Markovnikov product. researchgate.net

Radical and Ionic Reaction Pathways of Sulfenyl Chlorides

While the electrophilic addition to alkenes is the most prominent ionic pathway for this compound, the possibility of radical pathways also exists under specific conditions.

The dominant pathway for sulfenyl chlorides in reactions with alkenes is the polar, ionic mechanism involving the thiiranium ion intermediate as described above. tandfonline.com This pathway is favored in polar solvents which can stabilize the charged intermediates.

However, sulfenyl chlorides can also participate in radical reactions. Homolytic cleavage of the S-Cl bond can generate a sulfenyl (thiyl) radical (ArS•) and a chlorine radical (Cl•). This process is typically initiated by UV light (photolysis) or radical initiators. Once formed, the sulfenyl radical can add to alkenes and alkynes, propagating a radical chain reaction.

Generation and Reactivity of Sulfonyl Radicals

While the outline specifies sulfonyl radicals, the analogous species for the subject compound is the sulfenyl radical (ArS•). The generation of sulfonyl radicals (RSO₂•) typically occurs from sulfonyl halides. In particular, sulfonyl bromides and iodides readily undergo light-induced homolysis to afford sulfonyl radicals. wikipedia.org Sulfonyl chlorides are more resistant to this cleavage. wikipedia.org

Similarly, this compound can form the 2,5-dichlorobenzenesulfenyl radical upon homolytic cleavage of the S-Cl bond. These thiyl radicals are reactive species that can participate in various transformations, including:

Addition to Unsaturated Bonds: Adding to alkenes and alkynes to form carbon-centered radicals, which can then propagate a chain reaction.

Hydrogen Abstraction: Abstracting hydrogen atoms from suitable donors.

Dimerization: Dimerizing to form the corresponding disulfide (bis(2,5-dichlorophenyl) disulfide).

Role of Lewis Acids and Bases in Activating Sulfenyl Chlorides

Lewis acids can play a significant role in modulating the reactivity of sulfenyl chlorides. By interacting with the chlorine atom, a Lewis acid can increase the polarization of the S-Cl bond, making the sulfur atom more electrophilic.

Lewis Acid Activation: A Lewis acid (LA) can coordinate to the chlorine atom of this compound. This interaction withdraws electron density from the S-Cl bond, enhancing the electrophilic character of the sulfur atom.

Ar-S-Cl + LA ⇌ Ar-S-Cl---LA

This activation makes the sulfenyl chloride more reactive towards weaker nucleophiles. For instance, the Friedel-Crafts reaction of sulfenyl chlorides with aromatic compounds to form diaryl sulfides can be promoted by Lewis acids. Research has shown that Lewis acids like bismuth(III) chloride can catalytically activate thionyl chloride for the synthesis of aryl sulfinyl chlorides, demonstrating the general principle of Lewis acid interaction with sulfur-chlorine bonds. researchgate.netresearchgate.net

Lewis Base Interaction: Lewis bases can interact with the sulfur atom, potentially leading to displacement of the chloride ion. Stronger nucleophiles will readily react via an Sₙ2-type mechanism at the sulfur center.

Comparative Reactivity with Other Sulfonyl Halides (e.g., Sulfonyl Fluorides)

To understand the unique reactivity of this compound (a sulfenyl halide), it is instructive to compare it with its more oxidized analogues, the sulfonyl halides, such as 2,5-dichlorobenzenesulfonyl chloride and 2,5-dichlorobenzenesulfonyl fluoride (B91410). Sulfenyl halides (R-S-X), sulfinyl halides (R-S(O)-X), and sulfonyl halides (R-SO₂-X) represent three distinct oxidation states of organosulfur halides, each with characteristic reactivity. wikipedia.org

Compound ClassGeneral FormulaSulfur Oxidation StateGeometry at Sulfur
Sulfenyl HalideR-S-X+2Bent
Sulfonyl HalideR-SO₂-X+6Tetrahedral

Contrasting Stability and Electrophilicity

The differences in structure and oxidation state between sulfenyl and sulfonyl halides lead to significant disparities in their stability and electrophilicity.

Stability: The stability of sulfonyl halides decreases in the order: RSO₂F > RSO₂Cl > RSO₂Br > RSO₂I. wikipedia.org Sulfonyl fluorides are notably stable compounds, being resistant to hydrolysis and thermolysis due to the strong S-F bond. nih.gov They are more chemically robust than their sulfonyl chloride counterparts. nih.gov Sulfonyl chlorides are also relatively stable but can be hydrolyzed to the corresponding sulfonic acid. wikipedia.org

In contrast, sulfenyl chlorides like this compound are generally less stable. They are highly susceptible to moisture and can be readily hydrolyzed to the corresponding (unstable) sulfenic acid, which often undergoes further disproportionation.

Electrophilicity: The sulfur atom in both sulfenyl and sulfonyl halides is electrophilic. However, the nature of this electrophilicity differs.

Sulfenyl Chlorides: The sulfur atom in this compound is a "soft" electrophile. It reacts readily with soft nucleophiles, such as alkenes and thiols. Its reactions are often very fast, as seen in the rapid addition to double bonds.

Sulfonyl Chlorides: The sulfur atom in 2,5-dichlorobenzenesulfonyl chloride is a "hard" electrophile, being bonded to two highly electronegative oxygen atoms and a chlorine atom. It reacts readily with hard nucleophiles like amines (to form sulfonamides) and alcohols (to form sulfonate esters). enamine.net While electrophilic, the reactions of sulfonyl chlorides are generally slower than the addition reactions of sulfenyl chlorides.

The reactivity of sulfonyl fluorides is more subdued than that of sulfonyl chlorides. The strong S-F bond makes the fluoride a poor leaving group, thus lowering the compound's reactivity toward nucleophiles compared to the chloride. nih.gov This unique stability-reactivity profile has led to a surge of interest in sulfonyl fluorides for applications in chemical biology and drug discovery. nih.govenamine.net

Implications for Selective Nucleophilic Reactivity

The reactivity of this compound is fundamentally governed by the electrophilic nature of its sulfur atom, which is susceptible to attack by a wide range of nucleophiles. However, the compound exhibits significant selectivity in these reactions, a characteristic that can be rationalized through mechanistic principles, primarily the theory of Hard and Soft Acids and Bases (HSAB). This selectivity has profound implications for its application in organic synthesis, allowing for the targeted modification of specific functional groups within complex molecules.

The sulfur atom in this compound, bonded to one chlorine and one carbon atom, is considered a "soft" electrophile. According to HSAB theory, soft electrophiles preferentially react with soft nucleophiles, forming stronger, more stable covalent bonds. stackexchange.com Conversely, reactions between soft electrophiles and "hard" nucleophiles are less favorable and typically proceed at much slower rates. This principle establishes a clear hierarchy of reactivity for this compound.

The general order of reactivity with common nucleophiles is as follows:

Thiols/Thiolates > Amines > Alcohols/Water

This predictable selectivity allows for chemoselective reactions where, for instance, a thiol functionality can be modified in the presence of an alcohol or even an amine group under controlled conditions.

Detailed Research Findings

Mechanistic investigations reveal that these reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) pathway at the sulfur atom. The incoming nucleophile attacks the electrophilic sulfur, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the cleavage of the sulfur-chlorine bond. libretexts.org The chloride ion is an effective leaving group, facilitating the reaction. fiveable.me

The distinct reactivity rates are attributed to the electronic properties and polarizability of the nucleophiles:

Soft Nucleophiles: Thiols and especially their conjugate bases, thiolates (RS⁻), are classic soft nucleophiles. Their high polarizability and the frontier orbital energies of sulfur align well with the soft electrophilic sulfur center of the sulfenyl chloride, leading to a rapid and highly efficient formation of unsymmetrical disulfides. Studies on related compounds show that reactions with sulfur nucleophiles are often orders of magnitude faster than with other types of nucleophiles. nih.gov

Borderline Nucleophiles: Amines are considered borderline nucleophiles. They react readily with this compound to form sulfenamides. While this reaction is generally efficient, it is typically slower than the reaction with thiols.

Hard Nucleophiles: Alcohols and water are hard nucleophiles, characterized by low polarizability and high electronegativity of the oxygen atom. The interaction between the hard oxygen nucleophile and the soft sulfur electrophile is electronically mismatched, resulting in a significantly slower reaction rate. These reactions often require elevated temperatures or the presence of a base to generate the more potent alkoxide nucleophile.

The practical implication of this reactivity profile is the ability to achieve high chemoselectivity. In a polyfunctional molecule containing thiol, amino, and hydroxyl groups, this compound can be used to selectively form a disulfide linkage at the thiol position while leaving the other functional groups intact, often without the need for protecting group strategies.

The following table summarizes the selective reactivity of this compound with representative nucleophiles.

NucleophileHSAB ClassProduct TypeRelative ReactivityTypical Conditions
Thiophenol (C₆H₅SH)SoftUnsymmetrical DisulfideVery HighRoom temperature, often immediate reaction
Aniline (C₆H₅NH₂)BorderlineSulfenamideHighMild conditions, may require a non-nucleophilic base
Methanol (CH₃OH)HardSulfenate EsterLowRequires base (e.g., pyridine) or elevated temperature
Water (H₂O)HardSulfenic Acid (unstable)Very LowSlow hydrolysis, often leads to disproportionation products

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Biologically Active Molecules and Pharmaceutical Intermediates

2,5-Dichlorobenzenesulfenyl chloride is a key building block in the synthesis of molecules designed for biological applications. It readily reacts with primary and secondary amines to form stable sulfonamides, a class of compounds renowned for its wide range of therapeutic properties. This reactivity is harnessed by medicinal chemists to create libraries of novel compounds for drug discovery programs.

The synthesis of sulfonamides from this compound is a foundational strategy for developing new therapeutic agents. The resulting 2,5-dichlorobenzenesulfonamide (B1582122) moiety can confer or enhance specific biological activities, from antiviral to antioxidant effects.

One of the significant applications of this compound is in the development of antiviral agents. Research has identified an aryl sulfonamide derivative, synthesized from this precursor, as a potent inhibitor of the influenza virus hemagglutinin (HA) protein. sciforum.net The HA protein is crucial for the virus's entry into host cells, and its inhibition can effectively block viral replication. sciforum.netrsc.org

In one study, 2,5-Dichlorobenzenesulfonyl chloride was reacted with 2-aminobenzonitrile (B23959) in pyridine (B92270) to produce a novel sulfonamide compound. sciforum.net This derivative demonstrated potent antiviral activity against a diverse range of influenza A viruses, including H1N1, H5N1, and H3N2 strains, which encompass both group 1 and group 2 HA proteins. sciforum.net The compound acts by preventing the virus from entering host cells, highlighting its potential as a lead for the development of broad-spectrum influenza antivirals. sciforum.net

Antiviral Activity of 2,5-Dichlorobenzenesulfonamide Derivative
CompoundTargetMechanism of ActionAffected Influenza StrainsReference
Aryl sulfonamide derived from 2,5-Dichlorobenzenesulfonyl chlorideInfluenza Hemagglutinin (HA) ProteinInhibits viral entry into host cellsH1N1, H5N1, H3N2 sciforum.net

Derivatives incorporating the dichlorobenzenesulfonamide structure have been investigated for their antioxidant properties. nih.govchemdiv.com Oxidative stress is implicated in numerous diseases, making the development of compounds with antioxidant capabilities a key area of research. nih.gov The introduction of a sulfonamide group can modulate the electronic properties of a molecule, potentially enhancing its ability to scavenge free radicals. nih.govchemdiv.com

For example, new analogues of Amlodipine (B1666008) were synthesized using 2,5-dichlorobenzenesulfonyl chloride, and these derivatives were subsequently screened for their in vitro antioxidant activities. nih.gov Similarly, studies on chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have shown that these compounds can exhibit significant antiradical effects, inhibiting DPPH and ABTS radicals. chemdiv.com While this involves a different isomer, it underscores the principle that the dichlorobenzenesulfonamide framework is a viable pharmacophore for designing molecules with antioxidant potential. The antioxidant activity is often attributed to the ability of these molecules to donate a hydrogen atom or an electron to neutralize reactive oxygen species. rsc.org

While not always a direct reactant in the ring-forming step, this compound is instrumental in preparing sulfonamide-containing precursors for the synthesis of various heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and functional materials. Sulfonyl chlorides can be used to prepare intermediates that are then cyclized to form rings like thiadiazoles or triazoles. uobaghdad.edu.iq For instance, the synthesis of 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids involves the reaction of 2-acetyl-5-arylthiophenes with isatins, demonstrating a pathway to complex heterocyclic systems. researchgate.net The sulfonamide group, introduced via reagents like this compound, can be a critical functional handle or a key part of the final heterocyclic structure, influencing its biological activity and physical properties.

The reaction of this compound with complex molecules containing primary or secondary amine groups is an effective method for creating novel derivatives with potentially enhanced therapeutic properties. nih.gov A clear example is the synthesis of new analogues of Amlodipine, a widely used calcium channel blocker for treating hypertension. nih.gov

In a reported synthesis, Amlodipine was treated with 2,5-dichlorobenzenesulfonyl chloride in an aqueous sodium carbonate solution. nih.gov The reaction targets the primary amino group of Amlodipine's aminoethoxy-methyl side chain, resulting in the formation of a stable sulfonamide linkage. This modification aims to combine the known cardiovascular effects of Amlodipine with the diverse biological activities associated with the sulfonamide group, such as antimicrobial and anticancer properties. nih.gov The resulting novel compound was characterized using various analytical techniques, confirming the successful incorporation of the 2,5-dichlorobenzenesulfonamide moiety into the Amlodipine architecture. nih.gov

Synthesized Amlodipine Analogue
Starting MaterialReagentResulting Functional GroupPurpose of ModificationReference
Amlodipine2,5-Dichlorobenzenesulfonyl chlorideSulfonamideTo enhance therapeutic effect by incorporating a biologically active moiety. nih.gov

Synthesis of Sulfonamide Analogues with Specific Bioactivities

Polymer Synthesis and Material Science Applications

While the broader class of sulfenyl chlorides is gaining attention in polymer science, the specific role of this compound remains largely unexplored in the public domain.

Sulfenyl Chloride Inverse Vulcanization for Polymeric Materials

The process of inverse vulcanization, a method to create high-sulfur-content polymers, is a significant area of materials research. This technique typically involves the reaction of elemental sulfur with comonomers. A newer iteration, termed sulfenyl chloride inverse vulcanization, has been developed using sulfur monochloride (S₂Cl₂) as a highly reactive monomer. This alternative process allows for the synthesis of soluble, high molar-mass linear polymers, block copolymers, and crosslinked thermosets with greater precision and under milder conditions than traditional inverse vulcanization. arizona.educhemistryviews.org This method expands the range of usable monomers and has been employed to create novel, optically transparent thermosets. arizona.educhemistryviews.org However, there is no specific mention in the available literature of this compound being utilized as a monomer in this process. The research to date has focused on simpler sulfenyl chlorides like S₂Cl₂. arizona.educhemistryviews.orgresearchgate.net

The synthesis of high molar-mass polymers is crucial for achieving desirable mechanical and thermal properties in materials. While various advanced polymerization techniques exist for creating precisely structured sulfur-containing polymers, d-nb.infonih.gov the application of this compound as a building block for such materials is not detailed in current research.

Crosslinked thermosets are valued for their thermal stability and mechanical robustness. The sulfenyl chloride inverse vulcanization process using S₂Cl₂ has been shown to produce these materials. arizona.educhemistryviews.org This indicates the potential for sulfenyl chlorides as a class of compounds to act as crosslinking agents or monomers in the formation of thermoset networks. However, specific data or examples involving the 2,5-dichloro substituted variant are absent from the reviewed literature.

Precursors for Other Specialty Chemicals (e.g., Dyes, Pigments)

The synthesis of specialty chemicals, including dyes and pigments, often involves aromatic intermediates. While chlorinated aromatic compounds are common in dye chemistry, there is no specific information available in the searched literature that links this compound as a direct precursor in the synthesis of dyes or pigments.

Based on the provided search results, there is no direct information available regarding the specific application of This compound in the chiral synthesis and kinetic resolution of allylic alcohols. The search results discuss various methods for achieving these transformations using other reagents and catalytic systems.

Therefore, the requested article focusing solely on the role of "this compound" in this specific context cannot be generated with the available information.

Spectroscopic and Structural Elucidation Studies of 2,5 Dichlorobenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton NMR spectroscopy is instrumental in confirming the substitution pattern of the aromatic ring in 2,5-Dichlorobenzenesulfonyl chloride. The aromatic region of the ¹H NMR spectrum displays a distinct pattern for the three non-equivalent protons.

The proton ortho to the sulfonyl chloride group (H-6) is expected to be the most deshielded due to the strong electron-withdrawing nature of the -SO₂Cl group, thus appearing at the lowest field. The remaining two protons (H-3 and H-4) appear at higher fields, with their specific shifts influenced by both the chloro and sulfonyl chloride substituents.

H-6: Appears as a doublet, coupled to H-4 (meta coupling).

H-4: Appears as a doublet of doublets, coupled to H-3 (ortho coupling) and H-6 (meta coupling).

H-3: Appears as a doublet, coupled to H-4 (ortho coupling).

Reported spectral data aligns with this expected pattern, confirming the 2,5-disubstituted structure. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for 2,5-Dichlorobenzenesulfonyl chloride

Proton Chemical Shift (δ) ppm Multiplicity
H-6 ~8.13 d
H-4 ~7.63 dd
H-3 ~7.59 d

Data obtained in CDCl₃. chemicalbook.com

Carbon-13 NMR spectroscopy provides essential information about the carbon skeleton of the molecule. For 2,5-Dichlorobenzenesulfonyl chloride, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six unique carbon atoms of the dichlorinated benzene (B151609) ring.

The chemical shifts are influenced by the electronegativity and position of the substituents (-Cl and -SO₂Cl).

C-1 (C-SO₂Cl): This carbon, directly attached to the highly electron-withdrawing sulfonyl chloride group, is expected to be significantly deshielded.

C-2 & C-5 (C-Cl): These carbons, bonded to chlorine atoms, will also be deshielded compared to unsubstituted benzene carbons.

C-3, C-4, C-6: These carbons, bearing hydrogen atoms, will have chemical shifts influenced by the relative positions of the chloro and sulfonyl chloride groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2,5-Dichlorobenzenesulfonyl chloride

Carbon Predicted Chemical Shift (δ) ppm
C-1 (ipso-SO₂Cl) 140 - 145
C-2 (ipso-Cl) 135 - 140
C-5 (ipso-Cl) 134 - 138
C-6 132 - 136
C-4 131 - 135
C-3 128 - 132

Predicted ranges are based on additive substituent effects and data from similar compounds. rsc.orgorganicchemistrydata.org

¹⁹F NMR is a highly sensitive technique used exclusively for the analysis of fluorine-containing compounds. wikipedia.orghuji.ac.il It is particularly valuable due to its wide chemical shift range and the absence of background signals in biological systems. nih.gov This technique is not applicable to 2,5-Dichlorobenzenesulfonyl chloride itself but is crucial for characterizing its fluorinated derivatives, such as fluorinated benzenesulfonamides.

In a study of 2,5-difluorobenzenesulfonamide (B47507) binding to carbonic anhydrase isozymes, ¹⁹F NMR was used to monitor the chemical environment of the fluorine atoms upon complexation. nih.govacs.org The fluorine signals of the inhibitor showed significant changes in chemical shift upon binding to the enzyme, providing insights into the binding stoichiometry and the conformation of the inhibitor within the active site. The large chemical shift dispersion of ¹⁹F NMR allows for clear resolution of signals corresponding to the free ligand and the enzyme-bound states, making it a powerful tool for studying ligand-protein interactions. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 2,5-Dichlorobenzenesulfonyl chloride (C₆H₃Cl₃O₂S), the calculated monoisotopic mass is approximately 243.89 Da. chemicalbook.comsigmaaldrich.com A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a distinctive cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments, such as M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks, with predictable relative intensities.

The fragmentation of benzenesulfonyl chlorides under electron ionization (EI) typically involves the following key pathways:

Loss of a chlorine radical (-Cl): Cleavage of the S-Cl bond results in the formation of the [M-Cl]⁺ ion, the 2,5-dichlorobenzenesulfonyl cation.

Loss of sulfur dioxide (-SO₂): A common fragmentation pathway for sulfonyl compounds is the elimination of a neutral SO₂ molecule. aaqr.orgnist.gov This can lead to the formation of a dichlorophenyl cation.

Formation of the dichlorophenyl cation ([C₆H₃Cl₂]⁺): This stable aromatic cation is a likely prominent fragment.

Table 3: Predicted Major Fragments in the Mass Spectrum of 2,5-Dichlorobenzenesulfonyl chloride

m/z (for ³⁵Cl isotopes) Proposed Fragment Ion Formula
244 Molecular Ion [M]⁺ [C₆H₃Cl₃O₂S]⁺
209 [M - Cl]⁺ [C₆H₃Cl₂O₂S]⁺
145 [M - SO₂Cl]⁺ or [C₆H₃Cl₂]⁺ [C₆H₃Cl₂]⁺
110 [C₆H₃Cl]⁺ [C₆H₃Cl]⁺

The m/z values correspond to the ions containing only the ³⁵Cl isotope. Each fragment will exhibit a characteristic isotopic pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of the parent sulfonyl chloride is not detailed, studies on its derivatives, particularly sulfonamides, provide critical insights into molecular conformation and intermolecular interactions.

The reaction of 2,5-Dichlorobenzenesulfonyl chloride with various amines yields a range of N-substituted 2,5-dichlorobenzenesulfonamide (B1582122) derivatives. Single crystal X-ray diffraction studies of these derivatives reveal key structural features.

In the crystal structure of N-(2,5-Dichlorophenyl)benzenesulfonamide, the molecule is bent at the sulfur atom, with a C—SO₂—NH—C torsion angle of 66.4 (2)°. iucr.org The two aromatic rings are significantly tilted relative to each other, with a dihedral angle of 73.3 (1)°. The solid-state packing is dominated by intermolecular N—H···O hydrogen bonds, which link the molecules into chains. iucr.org

Table 4: Selected Crystallographic Data for a 2,5-Dichlorobenzenesulfonamide Derivative

Parameter N-(2,5-Dichlorophenyl)benzenesulfonamide iucr.org N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide nih.gov
Crystal System Monoclinic Monoclinic
Space Group P 2₁/n P2₁/c
a (Å) 9.595 (1) 9.075 (1)
b (Å) 14.188 (2) 14.232 (2)
c (Å) 10.424 (1) 10.773 (1)
**β (°) ** 114.42 (2) 90.49 (1)
**Volume (ų) ** 1292.1 (3) 1391.3 (3)
**C-S-N-C Torsion Angle (°) ** 66.4 (2) 62.1 (2)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 2,5-Dichlorobenzenesulfonyl chloride is characterized by several key absorption bands that confirm the presence of its constituent functional groups.

The most prominent bands in the spectrum are associated with the sulfonyl chloride group (-SO₂Cl). Sulfonyl chlorides consistently exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O double bonds. acdlabs.com For aromatic sulfonyl chlorides, these typically appear in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com

The aromatic nature of the compound is confirmed by absorptions from the benzene ring. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring typically produce bands in the 1400-1600 cm⁻¹ region. vscht.cz Furthermore, the presence of carbon-chlorine (C-Cl) bonds attached to the aromatic ring and the sulfur-chlorine (S-Cl) bond of the sulfonyl chloride group give rise to characteristic absorptions in the fingerprint region of the spectrum. The S-Cl stretching vibration for aromatic sulfonyl chlorides is typically observed in the range of 370-390 cm⁻¹. cdnsciencepub.com

A summary of the expected characteristic IR absorption bands for 2,5-Dichlorobenzenesulfonyl chloride is presented in the table below.

Frequency Range (cm⁻¹)IntensityAssignment of Functional Group Vibration
3100-3000Medium-WeakAromatic C-H Stretch
1600-1400Medium-WeakAromatic C=C Ring Stretch
1410-1370StrongS=O Asymmetric Stretch
1204-1166StrongS=O Symmetric Stretch
~800MediumC-Cl Stretch
390-370MediumS-Cl Stretch

This table presents generalized data for aromatic sulfonyl chlorides.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentage of each element within a compound. This experimental data is then used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. davidson.eduma.edu For 2,5-Dichlorobenzenesulfonyl chloride, with the molecular formula C₆H₃Cl₃O₂S, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

The validation of the compound's empirical formula is achieved by comparing the experimentally determined mass percentages with the calculated theoretical values. youtube.com A close correlation between the experimental and theoretical data confirms the elemental composition and, by extension, the empirical formula of the compound.

The theoretical elemental composition of 2,5-Dichlorobenzenesulfonyl chloride is detailed in the table below.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage Composition (%)
CarbonC12.01672.0629.35
HydrogenH1.0133.031.23
ChlorineCl35.453106.3543.32
OxygenO16.00232.0013.03
SulfurS32.07132.0713.06
Total 245.51 100.00

Molecular Weight calculated as 245.51 g/mol .

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. Such calculations can determine molecular orbital energies, charge distributions, and various reactivity descriptors.

For a molecule like 2,5-Dichlorobenzenesulfenyl chloride, DFT calculations would typically be used to compute properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors (Hypothetical for this compound based on related compounds)

ParameterValue (arbitrary units)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution
Electrophilicity Index (ω)2.80Propensity to accept electrons

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful technique for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For electrophilic compounds like sulfenyl chlorides, these models can predict the preferred reaction pathways.

The addition of sulfenyl chlorides to alkenes is a well-studied class of reactions. researchgate.netresearchgate.net Theoretical studies on the addition of arenesulfenyl chlorides to alkenes suggest a mechanism involving the formation of a bridged thiiranium ion intermediate. researchgate.net The subsequent nucleophilic attack by the chloride ion on this intermediate leads to the final product.

Computational modeling of the reaction of this compound with an alkene, for example, would involve mapping the potential energy surface to locate the transition state for the formation of the thiiranium ion and the subsequent ring-opening step. The activation energies calculated for these steps would provide insights into the reaction kinetics and regioselectivity. Ab initio calculations have been employed to determine the Gibbs Free Energy profiles for the interaction of propene with a sulfenyl halide, confirming the formation of an episulfonium intermediate as a key step. researchgate.net

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surfaces)

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the solid state. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of noncovalent interactions such as hydrogen bonds and van der Waals forces. nih.govresearchgate.netnih.govscirp.orgmdpi.comnih.govmdpi.com

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available, studies on other dichlorinated organic molecules provide a clear picture of the types of interactions that are likely to be significant. For instance, the Hirshfeld surface analysis of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one revealed the importance of H-atom contacts in the crystal packing. nih.gov

The analysis of a related compound, trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), showed that H···Cl/Cl···H contacts were the most significant, contributing 68.4% to the total Hirshfeld surface, followed by H···H contacts at 27.4%. nih.gov These findings suggest that for a molecule like this compound, interactions involving the chlorine atoms would play a crucial role in the crystal packing.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Exemplary Dichlorinated Compound

Interaction TypeContribution (%)
H···H44.7
C···H/H···C23.7
Cl···H/H···Cl18.9
O···H/H···O5.0
S···H/H···S4.8

Data from the Hirshfeld surface analysis of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can be used to predict the reactivity and selectivity of organic reactions. For this compound, this would involve modeling its reactions with various nucleophiles and predicting the outcomes.

The electrophilic addition of sulfenyl chlorides to unsymmetrical alkenes can result in either Markovnikov or anti-Markovnikov products. Theoretical calculations can help predict which regioisomer will be favored by comparing the activation energies of the competing reaction pathways. It is known that the electrophilic addition of sulfenyl halides to terminal alkenes often proceeds to give anti-Markovnikov products. researchgate.net

Furthermore, computational studies can elucidate the factors that control stereoselectivity in these reactions. The trans stereochemistry often observed in the addition of sulfenyl chlorides to alkenes can be explained by the backside attack of the nucleophile on the bridged thiiranium ion intermediate.

Conformational Analysis of 2,5-Dichlorobenzenesulfonyl Chloride and its Adducts

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 2,5-Dichlorobenzenesulfonyl chloride, the orientation of the sulfonyl chloride group relative to the benzene (B151609) ring is of interest.

Computational methods can be used to determine the relative energies of different conformers and the energy barriers to their interconversion. A study on the crystal structure of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, a related sulfonyl chloride, revealed a specific orientation of the sulfonyl chloride group with respect to the aromatic ring system. nih.gov The torsion angle C1–C2–S1–Cl2 was found to be 69.63(13)°. nih.gov Such preferred conformations are a result of a balance of steric and electronic effects.

The conformational preferences of adducts of 2,5-Dichlorobenzenesulfonyl chloride, such as those formed by its reaction with amines to yield sulfonamides, can also be investigated computationally. These studies are important for understanding the three-dimensional structures of these molecules, which can influence their physical and biological properties. For instance, the sulfonamide moiety has been shown to be crucial for effective binding to certain biological targets. sigmaaldrich.cn

Q & A

Basic Research Questions

Q. What are the recommended laboratory protocols for synthesizing 2,5-Dichlorobenzenesulfenyl chloride?

  • Methodology : Synthesis typically involves chlorination of benzenesulfenyl precursors using agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). For analogs (e.g., 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride), chlorination occurs under anhydrous conditions with controlled temperature (40–60°C) and inert atmosphere . Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical.
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Ensure stoichiometric excess of chlorinating agents to maximize yield while avoiding side reactions.

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodology : Store in moisture-proof containers under dry inert gas (argon/nitrogen) at –20°C . Use sealed glassware with PTFE-lined caps. Avoid contact with bases, oxidizing agents, or water.
  • Safety Protocols : Wear PPE (gloves, goggles) due to corrosive and lachrymatory properties. Work in a fume hood to mitigate inhalation risks. Refer to UN 3261 (corrosive liquid, acidic) for transport guidelines .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Methodology : Combine multiple techniques:

  • NMR : Compare 1^1H and 13^13C spectra with computational models (e.g., DFT) to confirm substituent positions.
  • Mass Spectrometry : Use high-resolution MS to distinguish isomers via exact mass analysis (e.g., 2,5- vs. 2,4-isomers) .
  • X-ray Crystallography : Resolve structural ambiguities by analyzing crystal packing and bond angles .
    • Example : For dichlorobenzenesulfonyl analogs, IR spectroscopy (S=O stretch at 1370–1330 cm⁻¹) and 35^{35}Cl NMR can clarify electronic environments .

Q. What strategies optimize reaction conditions for sulfenyl chloride-mediated transformations (e.g., sulfenylation)?

  • Methodology :

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates.
  • Temperature Control : Maintain –10°C to 0°C for electrophilic aromatic substitutions to minimize side reactions.
  • Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilicity in Friedel-Crafts-type reactions .
    • Case Study : In sulfonamide synthesis (e.g., 3,5-dichloro analogs), yields improved from 60% to 85% by optimizing stoichiometry (1:1.2 substrate:amine ratio) and reaction time (2–4 hr) .

Q. How do electronic effects of chlorine substituents influence reactivity in nucleophilic substitutions?

  • Methodology :

  • Hammett Analysis : Calculate σp_p values for substituents to predict reactivity.
  • Kinetic Studies : Compare rates of hydrolysis or nucleophilic attack (e.g., using thiourea) under varying pH.
    • Data Interpretation : Meta-chloro groups (electron-withdrawing) increase electrophilicity at the sulfur center, accelerating reactions with nucleophiles like amines .

Data Contradiction & Statistical Analysis

Q. How should researchers address variability in kinetic studies of sulfenyl chloride reactions?

  • Methodology : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across replicates. For systematic errors:

  • Calibration : Validate instruments (e.g., HPLC, UV-Vis) using certified standards.
  • Blind Testing : Repeat experiments with independent batches to confirm reproducibility .
    • Example : In meta-analyses of reaction rates, an I² > 50% indicates significant heterogeneity, prompting re-evaluation of temperature or solvent conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.